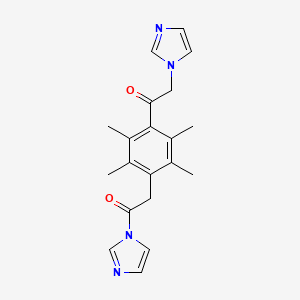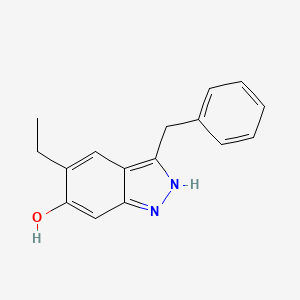
3-Benzyl-5-ethyl-1H-indazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-ethyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group at the 3-position, an ethyl group at the 5-position, and a hydroxyl group at the 6-position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethyl-1H-indazol-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach involves the selective activation of the oxime group in o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve metal-catalyzed synthesis to achieve high yields and minimal byproducts. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are commonly employed . These methods ensure efficient production with good to excellent yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-ethyl-1H-indazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-5-ethyl-1H-indazol-6-ol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and versatility make it a useful building block for various chemical transformations.
Biology: Indazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These properties make them potential candidates for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-ethyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which play crucial roles in inflammation and cancer . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and promote apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: This compound shares a similar structure with 3-Benzyl-5-ethyl-1H-indazol-6-ol but lacks the ethyl group at the 5-position.
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: This derivative has a different substitution pattern, with an amino group and a carboxamide group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the hydroxyl group, contributes to its reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-benzyl-5-ethyl-2H-indazol-6-ol |
InChI |
InChI=1S/C16H16N2O/c1-2-12-9-13-14(8-11-6-4-3-5-7-11)17-18-15(13)10-16(12)19/h3-7,9-10,19H,2,8H2,1H3,(H,17,18) |
Clave InChI |
BHBNTSBLKSCUSC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(NN=C2C=C1O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


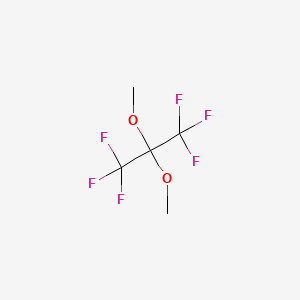
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
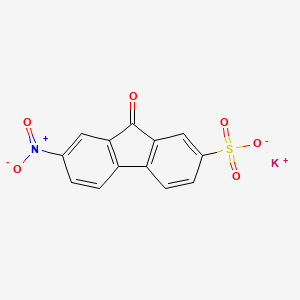
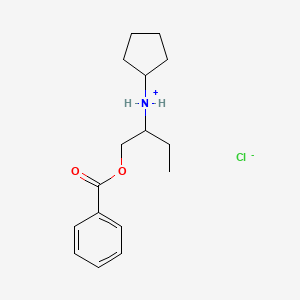
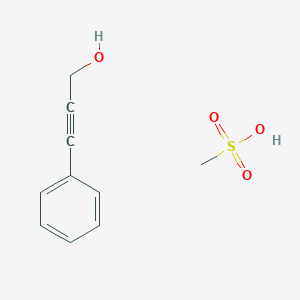

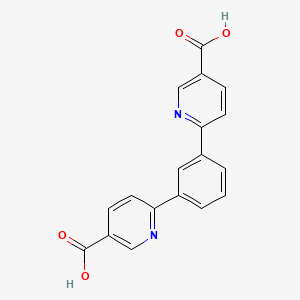
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)


![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)


